Superior Cellular Potency Against Multiple Myeloma Cells vs. Related Prodrugs
JQKD82 exhibits significantly greater potency in inhibiting multiple myeloma (MM.1S) cell growth compared to its close structural analogs, KDM5-C70 and the active metabolite KDM5-C49, under identical 5-day culture conditions .
| Evidence Dimension | Cell growth inhibition (IC50) |
|---|---|
| Target Compound Data | 0.42 μM |
| Comparator Or Baseline | KDM5-C70: 3.1 μM; KDM5-C49: >10 μM |
| Quantified Difference | 7.4-fold more potent than KDM5-C70; >23.8-fold more potent than KDM5-C49 |
| Conditions | MM.1S multiple myeloma cells; 5-day culture |
Why This Matters
This head-to-head comparison demonstrates that JQKD82 provides superior on-target cellular activity compared to its closest prodrug and active warhead analogs, making it the preferred choice for cellular assays in multiple myeloma research.
